molecular formula C20H21N5O3S B11666171 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11666171
M. Wt: 411.5 g/mol
InChI Key: RINWWOPEDODKOS-CIAFOILYSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    S-Alkylation: The triazole-3-thiol intermediate undergoes S-alkylation with suitable alkyl halides to introduce the sulfanyl group.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with 4-hydroxy-3-methoxybenzaldehyde to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and antiviral properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group may interact with thiol groups in proteins, affecting their function. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
  • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
  • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups on the aromatic ring enhances its potential for hydrogen bonding and increases its solubility in polar solvents.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-5-4-6-8-15)23-24-20(25)29-13-18(27)22-21-12-14-9-10-16(26)17(11-14)28-2/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+

InChI Key

RINWWOPEDODKOS-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3

Origin of Product

United States

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